2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-cyclohexylacetamide
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Overview
Description
2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-cyclohexylacetamide is a complex organic compound with a molecular formula of C20H32BrNO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-cyclohexylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenoxyacetamides.
Scientific Research Applications
2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-cyclohexylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxyacetamides and brominated organic molecules, such as:
- 2-{2-Bromo-6-ethoxy-4-[4-(4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl)-2-pyrimidinyl]phenoxy}-N-(2-methylphenyl)acetamide
- 1-Bromo-2-(2-methoxyethoxy)ethane
Uniqueness
The uniqueness of 2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-cyclohexylacetamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H33BrN2O4 |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-[2-bromo-6-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-cyclohexylacetamide |
InChI |
InChI=1S/C21H33BrN2O4/c1-4-27-18-11-15(12-23-21(2,3)14-25)10-17(22)20(18)28-13-19(26)24-16-8-6-5-7-9-16/h10-11,16,23,25H,4-9,12-14H2,1-3H3,(H,24,26) |
InChI Key |
VKJRSXVXCVAULN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC(C)(C)CO)Br)OCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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